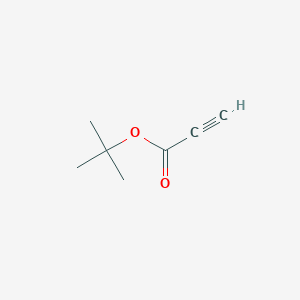
tert-Butylpropiolat
Übersicht
Beschreibung
Tert-Butyl propiolate is an ester used in the preparation of heterocycles, alkaloids, and unsaturated amino acids .
Synthesis Analysis
Tert-Butyl propiolate can be synthesized from propiolic acid and tert-butanol . It has also been used in the preparation of heterocycles , alkaloids , and unsaturated amino acids .Molecular Structure Analysis
The molecular formula of tert-Butyl propiolate is C7H10O2. It has a molecular weight of 126.15 .Chemical Reactions Analysis
Tert-Butyl propiolate is known to participate in gold-catalyzed [4+3] and [4+4]-annulation reactions with epoxides and oxetanes for the construction of 1,4-dioxepane and 1,5-dioxocane cores . It also reacts with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate .Physical And Chemical Properties Analysis
Tert-Butyl propiolate is a liquid at room temperature with a boiling point of 52-53 °C/27 mmHg and a melting point of 18-20 °C . It has a density of 0.919 g/mL at 25 °C and a refractive index of 1.418 .Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
tert-Butylpropiolat: wird häufig bei der Synthese von Heterocyclen verwendet . Heterocyclen sind eine grundlegende Klasse organischer Verbindungen, die in vielen Naturprodukten und Arzneimitteln vorkommen. Die Fähigkeit von this compound, an Reaktionen teilzunehmen, die heterocyclische Strukturen bilden, macht es zu einem wertvollen Reagenz in der pharmazeutischen Chemie für die Entwicklung neuer Medikamente und Therapeutika.
Alkaloidsynthese
Alkaloide sind natürlich vorkommende chemische Verbindungen, die hauptsächlich basische Stickstoffatome enthalten. This compound dient als Vorläufer bei der Synthese verschiedener Alkaloide . Dies ist besonders wichtig, da Alkaloide eine breite Palette pharmakologischer Wirkungen und therapeutischer Anwendungen haben, darunter analgetische und antimalarielle Eigenschaften.
Herstellung von ungesättigten Aminosäuren
Ungesättigte Aminosäuren sind entscheidend für die Entwicklung von peptid-basierten Medikamenten. This compound wird bei der Herstellung dieser Aminosäuren verwendet, die dann zur Untersuchung von Proteinfunktionen und zur Entwicklung von peptid-basierten Therapeutika eingesetzt werden .
Pharmazeutische Anwendungen
In der pharmazeutischen Forschung wird This compound zur Herstellung verschiedener Arzneimittelzwischenprodukte eingesetzt. Seine Rolle bei der Synthese von Heterocyclen und Alkaloiden, die Kernstrukturen in vielen Medikamenten sind, unterstreicht seine Bedeutung in den Prozessen der Medikamentenentwicklung und -entdeckung .
Organische Synthese
This compound: ist ein vielseitiges Reagenz in der organischen Synthese. Es wird in verschiedenen synthetischen Umwandlungen verwendet, darunter nucleophile Additionen und Cyclisierungsreaktionen, um komplexe organische Moleküle zu erzeugen . Seine Nützlichkeit in der organischen Synthese ist auf seine Reaktivität und die Leichtigkeit zurückzuführen, mit der es in verschiedene molekulare Gerüste integriert werden kann.
Materialwissenschaft
Obwohl nicht so verbreitet wie seine Anwendungen in der chemischen Synthese, kann This compound auch in der Materialwissenschaft Verwendung finden. Seine Beteiligung an der Synthese von organischen Verbindungen, die potenzielle Anwendungen in der Materialwissenschaft haben, wie z. B. die Entwicklung neuer Polymere oder Beschichtungen, ist ein Bereich der laufenden Forschung .
Chemieingenieurwesen
Im Chemieingenieurwesen ist This compound wichtig für die Prozessentwicklung und -optimierung. Seine Verwendung bei der Synthese komplexer Moleküle kann für die industrielle Produktion hochskaliert werden, was eine detaillierte Konstruktion erfordert, um Effizienz und Sicherheit zu gewährleisten .
Wirkmechanismus
Target of Action
tert-Butyl propiolate is an ester It’s known to react with methimazole , suggesting that enzymes or proteins interacting with methimazole could be potential targets.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it reacts with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate
Biochemical Pathways
It’s used in the preparation of heterocycles , alkaloids , and unsaturated amino acids , suggesting it may influence the biochemical pathways related to these compounds.
Result of Action
Given its use in the preparation of various compounds , it can be inferred that it plays a role in the synthesis of these molecules.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that it reacts with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
It is known to react with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . This suggests that it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
tert-butyl prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-6(8)9-7(2,3)4/h1H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTPDIIFEPTULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337479 | |
| Record name | tert-Butyl propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13831-03-3 | |
| Record name | tert-Butyl propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl propiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



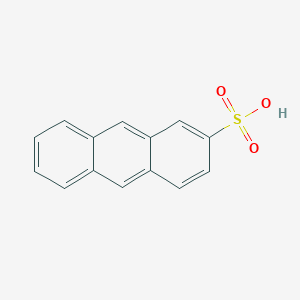
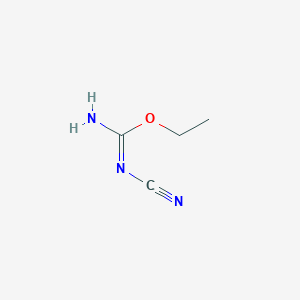
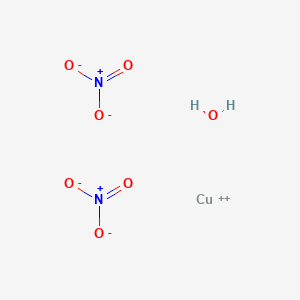
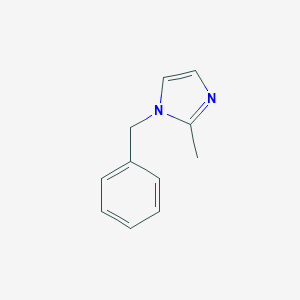
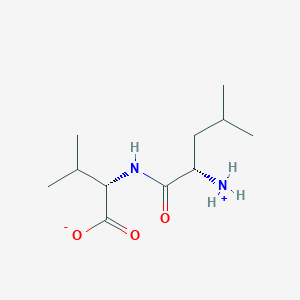
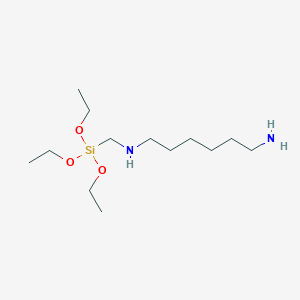



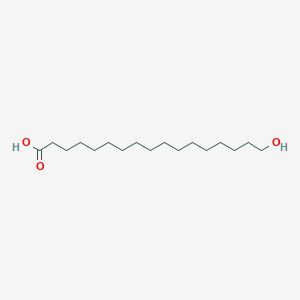
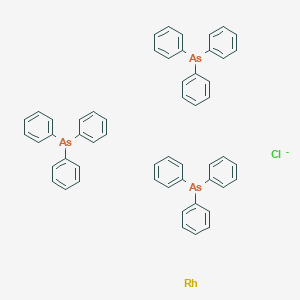
![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)
